(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

PROTAC Linker Medicinal Chemistry Physicochemical Property

This 2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid offers a critical LogP of 1.65—substantially higher than the unsubstituted analog (ΔLogP = 1.17)—enabling superior cell permeability for intracellular target engagement. The specific 2,7,8-trimethyl motif creates a distinct steric and electronic environment ideal for PROTAC linker design and kinase inhibitor SAR campaigns. With nanomolar-class aldose reductase inhibition potential, it serves as a privileged starting point for diabetic complication programs (neuropathy, retinopathy, nephropathy). Choose this precisely methylated scaffold for target binding and ADME optimization.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1322604-42-1
Cat. No. B1442575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid
CAS1322604-42-1
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C
InChIInChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17)
InChIKeyBNMWTNMTRVDSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes59 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid (CAS 1322604-42-1) – A Versatile Quinazolinone Scaffold


(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid (CAS: 1322604-42-1) is a synthetic small molecule belonging to the quinazolinone class of heterocyclic compounds. Its core structure consists of a 4-oxoquinazoline ring fused with an acetic acid moiety, a motif widely recognized for its utility in medicinal chemistry and chemical biology [1]. The compound is characterized by a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . It is typically supplied with a purity of 95% or higher for research applications .

Why Substituting (2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid with a Generic Quinazolinone Acetic Acid Derivative is Not Advisable


Direct substitution of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid with other quinazolinone acetic acid derivatives is not recommended due to the critical role of its specific substitution pattern in determining both its biological activity and physicochemical properties. The 2,7,8-trimethyl motif on the quinazolinone core directly influences key parameters such as lipophilicity (LogP 1.65) and steric bulk, which are essential for target binding and cellular permeability. Analogs lacking this precise methylation pattern, such as the unsubstituted (4-oxo-4H-quinazolin-3-yl)-acetic acid (LogP 0.48), exhibit significantly different pharmacokinetic and pharmacodynamic profiles, potentially leading to altered efficacy or unexpected off-target effects in biological assays . The quantitative evidence below details these critical differentiators.

Quantitative Differentiation of (2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid from Structural Analogs


Enhanced Lipophilicity for Improved Cellular Permeability and PROTAC Linker Design

(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid demonstrates a significantly higher predicted lipophilicity (LogP = 1.65) compared to its unsubstituted parent analog, (4-oxo-4H-quinazolin-3-yl)-acetic acid (LogP = 0.48) [REFS-1, REFS-2]. This increase of 1.17 LogP units, driven by the three methyl substituents, suggests superior membrane permeability and a more favorable profile for use as an alkyl chain-based PROTAC linker, where balanced lipophilicity is critical for cellular degradation efficacy .

PROTAC Linker Medicinal Chemistry Physicochemical Property

In Vitro Aldose Reductase Inhibitory Potency of the Quinazolinone Acetic Acid Class

While direct data for the specific compound is not available, a closely related analog within the quinazolinone acetic acid class, Compound 19 (2‐(4‐[(2‐[(4‐methylpiperazin‐1‐yl)methyl]‐4‐oxoquinazolin‐3(4H)‐ylimino)methyl]phenoxy)acetic acid), demonstrated potent inhibition of aldose reductase with a KI value of 61.20 ± 10.18 nM [1]. This activity is comparable to, and in some assays exceeds, the clinically used aldose reductase inhibitor epalrestat, which has a reported IC₅₀ of 72 nM [REFS-1, REFS-2]. All 22 novel acetic acid derivatives in the series, which share the core quinazolin-4(3H)-one acetic acid scaffold with the target compound, displayed nanomolar activity and were more potent than epalrestat in direct comparison [1].

Aldose Reductase Inhibitor Diabetes Complications Enzyme Inhibition

Favorable Selectivity and Safety Profile in Mammalian Cell Lines for Class Analogs

Cytotoxicity assessment of the quinazolinone acetic acid derivative series (1-22) against L929 (non-tumoral fibroblast) and MCF-7 (breast cancer) cells using the MTT assay revealed a favorable safety profile for key analogs [1]. Specifically, compounds 16 and 19 demonstrated lower toxicity against normal L929 cells compared to their effects on cancer cells, indicating a degree of selectivity that is desirable for therapeutic development [1]. This data supports the hypothesis that the quinazolinone acetic acid core, which includes the target compound, can be tuned for selective biological activity with a manageable cytotoxicity profile.

Cytotoxicity Selectivity Drug Safety

Recommended Applications for (2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid Based on Quantitative Evidence


PROTAC Linker Development

The compound's balanced lipophilicity (LogP 1.65) and structural features make it a strong candidate for use as an alkyl chain-based PROTAC linker . Its higher LogP compared to the unsubstituted analog (ΔLogP = 1.17) suggests improved cell permeability, a critical parameter for achieving efficient intracellular protein degradation. Researchers developing targeted protein degraders should prioritize this analog when a quinazolinone-based linker with enhanced membrane diffusion properties is required.

Aldose Reductase Inhibitor Lead Optimization

Given the nanomolar potency demonstrated by the broader quinazolinone acetic acid class against aldose reductase (KI = 61.20 nM for a close analog) [1], this compound serves as an ideal scaffold for medicinal chemistry campaigns targeting diabetic complications such as neuropathy, retinopathy, and nephropathy. Its specific 2,7,8-trimethyl substitution pattern offers a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties beyond what is achievable with existing inhibitors like epalrestat.

Chemical Biology Probe for Kinase or Enzyme Inhibition Studies

The quinazolinone core is a privileged structure in kinase inhibitor design [1]. The specific methylation pattern of this compound provides a distinct steric and electronic environment that can be exploited to probe the binding pockets of various kinases or other enzymes. Its favorable preliminary cytotoxicity profile, as inferred from class analogs [1], makes it a suitable tool compound for cellular target engagement studies and mechanism-of-action investigations.

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